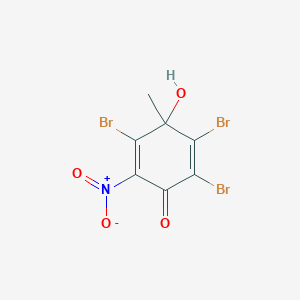
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine, hydroxyl, methyl, and nitro functional groups attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one typically involves the bromination of 4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one. This process can be carried out using bromine in the presence of a suitable solvent such as acetone. The reaction conditions often include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the nitro group can be reduced to an amine.
Rearrangement Reactions: The compound can undergo rearrangement under specific conditions, leading to different structural isomers.
Common Reagents and Conditions
Bromination: Bromine in acetone.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 2,3,5-Tribromo-4-oxo-4-methyl-6-nitrocyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-amino-cyclohexa-2,5-dien-1-one.
Aplicaciones Científicas De Investigación
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: Similar structure but with an additional bromine atom.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Lacks the nitro group and has tert-butyl groups instead of bromine atoms.
2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether: Contains a methoxy group and additional hydroxyl groups.
Propiedades
Número CAS |
105590-22-5 |
|---|---|
Fórmula molecular |
C7H4Br3NO4 |
Peso molecular |
405.82 g/mol |
Nombre IUPAC |
2,3,5-tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H4Br3NO4/c1-7(13)5(9)2(8)4(12)3(6(7)10)11(14)15/h13H,1H3 |
Clave InChI |
CTZLVPTZJWYAFB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=O)C(=C1Br)Br)[N+](=O)[O-])Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)

![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
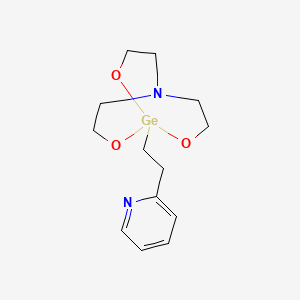
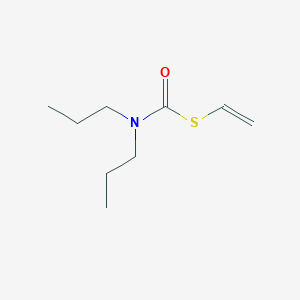
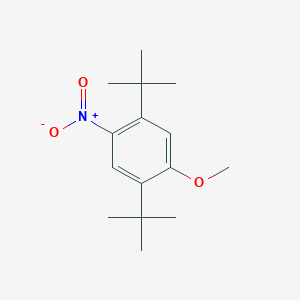
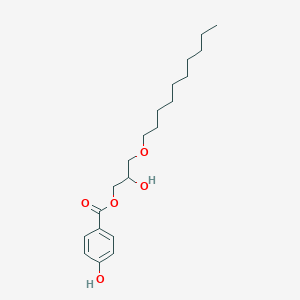
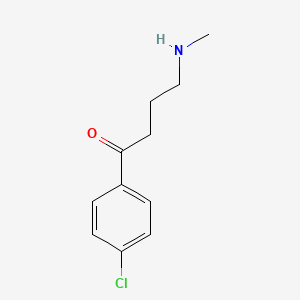
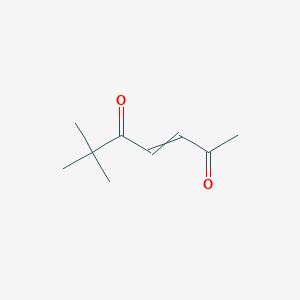
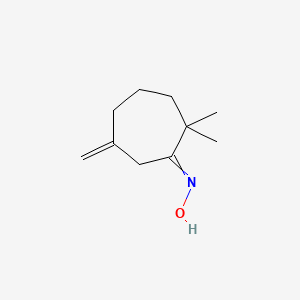

![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)

